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Compound of Interest

Compound Name: Dihexylamine

Cat. No.: B085673

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and
kinetic data for dihexylamine. The information is presented in a structured format to facilitate
its use in research, development, and safety assessments.

Physicochemical and Thermodynamic Properties

Dihexylamine is a secondary amine with the chemical formula (CeH13)2NH. It is a colorless
liquid with a characteristic amine odor. A summary of its key physicochemical and
thermodynamic properties is presented in Table 1. While experimental data for some
thermodynamic properties, such as the standard enthalpy of formation, are not readily
available, they can be estimated using computational methods or determined experimentally.

Table 1: Physicochemical and Thermodynamic Properties of Dihexylamine
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Property Value Source(s)
Molecular Formula C12H27N [General Knowledge]
Molecular Weight 185.35 g/mol [General Knowledge]
CAS Number 143-16-8 [General Knowledge]
Appearance Colorless liquid [General Knowledge]
Boiling Point 233-236 °C (at 1013 hPa)

Melting Point -25°C

Density 0.79 g/cm3 (at 20 °C)

Vapor Pressure

0.02 hPa (at 20 °C)

Flash Point

95 °C

pKa

11.3 (at 25 °C)

Solubility in Water

0.2 g/L (at 20 °C)

Standard Enthalpy of
Vaporization (AH°vap)

Data not available

Standard Enthalpy of
Formation (AH®f)

Data not available

Standard Molar Entropy (S°)

Data not available

Molar Heat Capacity (Cp)

Data not available

Note: Some thermodynamic data for dihexylamine are not readily available in the literature.

The provided values are from various chemical databases and may be subject to revision

based on new experimental data.

Experimental Protocols for Thermodynamic Data

Determination

The following sections outline the standard experimental methodologies for determining key
thermodynamic properties of liquid amines like dihexylamine.
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The standard enthalpy of formation (AH°f) of a liquid organic compound is often determined
indirectly from its enthalpy of combustion (AH°c).

Experimental Workflow: Bomb Calorimetry

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Weigh ~1g of Dihexylamine in a crucible

Y

Attach a known length of ignition wire

Y

Add 1 mL of deionized water to the bomb

Combustion

Seal the bomb

Y

Pressurize with Oz to ~30 atm

Y

Immerse bomb in a known volume of water in the calorimeter

Y

Ignite the sample

Y

Record temperature change (AT)

Data Analysis

Calculate total heat released (q_total)

Y

Correct for heat from ignition wire

Y

Calculate internal energy of combustion (AUc)

Y

Calculate enthalpy of combustion (AHc)

Y

Calculate enthalpy of formation (AHf) using Hess's Law

Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
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Methodology:

o Sample Preparation: A precisely weighed sample of dihexylamine (typically 0.5-1.0 g) is
placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A fuse
wire of known length and material is connected to electrodes within the bomb, with the wire
in contact with the sample. A small amount of water is added to the bomb to ensure that the
water formed during combustion is in its liquid state.

o Combustion: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
It is then submerged in a known volume of water in an insulated container (the calorimeter).
The initial temperature of the water is recorded. The sample is ignited by passing an electric
current through the fuse wire.

» Data Acquisition: The temperature of the water is monitored and recorded until it reaches a
maximum and then begins to cool. The total temperature change (AT) is determined after
correcting for heat exchange with the surroundings.

o Calculation:

o The heat capacity of the calorimeter system (C_cal) is determined in a separate
experiment using a standard substance with a known heat of combustion, such as benzoic
acid.

o The total heat released by the combustion of dihexylamine is calculated using the
formula: g_combustion = C_cal * AT.

o Corrections are made for the heat released by the combustion of the fuse wire.
o The enthalpy of combustion (AH°c) is then calculated per mole of dihexylamine.

o Finally, the standard enthalpy of formation (AH®f) is calculated using Hess's Law, based on
the known standard enthalpies of formation of the combustion products (COz2 and H20).

The enthalpy of vaporization (AHvap) can be determined by various methods, including
calorimetry and vapor pressure measurements.

Experimental Workflow: Vapor Pressure Measurement
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Experimental Setup

Place Dihexylamine in a sealed flask

l

Connect to a pressure sensor and temperature probe

l

Place flask in a temperature-controlled bath

Measurement

Vary the temperature of the bath

l

Record vapor pressure at different temperatures

Data Analysis

Plot In(P) vs. 1/T

:

Determine the slope of the line

l

Calculate AHvap using the Clausius-Clapeyron equation

Click to download full resolution via product page
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Caption: Workflow for determining the enthalpy of vaporization via vapor pressure
measurements.

Methodology:

o Apparatus: A sample of dihexylamine is placed in a container connected to a pressure
measurement device (e.g., a manometer) and a temperature sensor. The container is placed
in a temperature-controlled bath.

o Measurement: The temperature of the bath is varied, and the corresponding vapor pressure
of the dihexylamine is recorded at several temperatures.

o Data Analysis: The Clausius-Clapeyron equation, In(P) = - (AHvap / R) * (1/T) + C, where P
is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a
constant, is used. A plot of In(P) versus 1/T yields a straight line with a slope of - AHvap / R.
From the slope, the enthalpy of vaporization can be calculated.

Kinetic Data: Nitrosation of Dihexylamine

The reaction of secondary amines with nitrosating agents to form N-nitrosamines is of
significant interest, particularly in the context of drug development and toxicology.
Dihexylamine, as a secondary amine, can undergo this reaction.

Reaction Scheme:
(CeH13)2NH + HNO2 — (CsH13)2N-N=0 + H20

The nitrosation of dihexylamine has been reported to be subject to autocatalysis, where a
product of the reaction accelerates the reaction rate. The overall rate of nitrosation of
secondary amines is dependent on several factors, including pH, temperature, and the
concentrations of the amine and the nitrosating agent.

Table 2: Kinetic Parameters for the Nitrosation of Dihexylamine (Qualitative)
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Parameter Observation/Expected Trend

Complex, often showing second-order
Rate Law dependence on nitrite concentration at low

acidity.

The reaction rate is typically maximal at a pH of

pH Dependence )
approximately 3.4.

The reaction can be catalyzed by certain anions,
Catalysis such as halides and thiocyanate. Autocatalysis

has been observed for dihexylamine.

Data not available for dihexylamine, but

Activation Energy expected to be in the range of other secondary
amines.
Rate Constant Data not available for dihexylamine.

Experimental Protocol for Nitrosation Kinetics

The kinetics of the nitrosation of dihexylamine can be studied using UV-Vis spectrophotometry
by monitoring the formation of the N-nitrosodihexylamine product, which typically has a
distinct UV absorbance.

Experimental Workflow: UV-Vis Spectrophotometric Kinetic Study
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Reaction Preparation

Prepare a buffered solution of Dihexylamine Prepare a solution of Sodium Nitrite

N

Thermostat both solutions to the desired temperature

Reaction and [Measurement

Mix the solutions in a cuvette

'

Place cuvette in a UV-Vis spectrophotometer

l

Monitor absorbance change at the Amax of N-nitrosodihexylamine over time

Data Analysis

Convert absorbance to concentration using Beer-Lambert Law

:

Plot concentration vs. time

l

Determine the initial rate and deduce the rate law and rate constant

Click to download full resolution via product page
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Caption: Workflow for a kinetic study of dihexylamine nitrosation using UV-Vis
spectrophotometry.

Methodology:

e Solution Preparation: Stock solutions of dihexylamine and a nitrosating agent (commonly
sodium nitrite) are prepared in a suitable buffer to maintain a constant pH.

e Reaction Initiation: The reaction is initiated by mixing the amine and nitrite solutions in a
thermostated cuvette placed inside a UV-Vis spectrophotometer.

» Data Collection: The absorbance at the wavelength of maximum absorption (Amax) of the
resulting N-nitrosodihexylamine is monitored over time.

» Kinetic Analysis: The absorbance data is converted to concentration using the Beer-Lambert
law (A = ebc), for which the molar absorptivity (€) of N-nitrosodihexylamine needs to be
determined separately. By performing experiments with varying initial concentrations of
dihexylamine and nitrite, the reaction orders with respect to each reactant and the rate
constant can be determined from the initial rates or by fitting the concentration-time data to
integrated rate laws. The effect of temperature on the rate constant can be studied to
determine the activation energy of the reaction using the Arrhenius equation.

Signaling Pathways and Logical Relationships

As a simple aliphatic amine, dihexylamine is not known to be directly involved in specific
biological signaling pathways in the same manner as complex biomolecules. Its primary
relevance in a biological context is related to its potential toxicological effects, which are often
mediated through its chemical reactivity, such as the formation of N-nitrosamines. The logical
relationship of concern is the transformation of dihexylamine into a potentially carcinogenic N-
nitrosamine under certain physiological or environmental conditions.

Logical Relationship: Nitrosamine Formation from Dihexylamine
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Nitrosating Agent Acidic Conditions
(e.g., HNO2) (e.g., gastric fluid)

Dihexylamine
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N-Nitrosodihexylamine

(Potential Carcinogen)

Click to download full resolution via product page
Caption: Logical diagram illustrating the formation of N-nitrosodihexylamine.

This guide provides a foundational understanding of the thermodynamic and kinetic properties
of dihexylamine. For specific applications, it is recommended to consult the primary literature
and consider experimental determination of the required data under the relevant conditions.

 To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic
and Kinetic Data of Dihexylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085673#thermodynamic-and-kinetic-data-of-
dihexylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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